5,6-Difluoroindole

Descripción general

Descripción

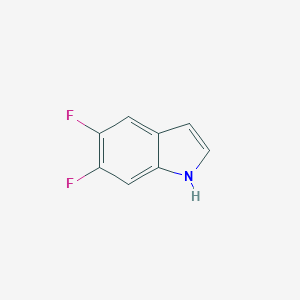

5,6-Difluoroindole: is an organic compound with the molecular formula C8H5F2N . It is a derivative of indole, where the hydrogen atoms at the 5th and 6th positions of the indole ring are replaced by fluorine atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroindole typically involves the fluorination of indole derivatives. One common method is the reaction of indole with fluorinating agents such as hydrogen fluoride or fluorine gas in the presence of a catalyst. Another approach involves the use of fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or selectfluor under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The electron-withdrawing nature of fluorine atoms directs electrophilic attack to specific positions on the indole ring. For 5,6-difluoroindole:

- Friedel-Crafts alkylation/acylation occurs preferentially at the 3-position due to deactivation of the 5- and 6-positions by fluorine1.

- Nitration and sulfonation are hindered unless strong activating groups are present2.

Lithiation and Aryne Chemistry

This compound undergoes regioselective lithiation under controlled conditions, enabling access to aryne intermediates:

| Reaction Conditions | Reagents/Solvents | Products Formed | Key Observations |

|---|---|---|---|

| n-BuLi, Diethyl ether | n-BuLi, ether | 5-Fluoro-6,7-indolyne | Solvent-dependent pathway1 |

| n-BuLi, Toluene | n-BuLi, toluene | 5,6-Indolyne | Anomalous regioselectivity1 |

These arynes participate in cycloadditions (e.g., Diels-Alder) or trapping reactions with nucleophiles12.

Cycloaddition Reactions

This compound derivatives exhibit unique reactivity in Diels-Alder cycloadditions :

- The electron-deficient indole ring reacts with electron-rich dienes (e.g., furans) to form fused bicyclic structures1.

- Fluorine substituents enhance regioselectivity by stabilizing transition states through inductive effects2.

Palladium-Catalyzed Cross-Couplings

Fluorine atoms facilitate Suzuki-Miyaura and Buchwald-Hartwig couplings :

- Suzuki reactions at the 2- or 3-position proceed efficiently with aryl boronic acids (yields: 65–85%)3.

- Buchwald-Hartwig aminations require bulky ligands (e.g., XPhos) to avoid defluorination2.

Functional Group Transformations

Key transformations include:

- Reductive amination : Conversion of nitro groups to amines using H₂/Pd-C (yield: 70–90%)4.

- Oxidation : Controlled oxidation with m-CPBA yields N-oxide derivatives2.

Comparative Reactivity

A comparison with related fluorinated indoles highlights distinct behaviors:

| Compound | Key Reaction | Outcome vs. This compound |

|---|---|---|

| 5-Fluoroindole | Lithiation at 2-position | Less regioselective1 |

| 6-Fluoroindole | Enhanced aryne stability in ether | Similar solvent effects1 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development:

5,6-Difluoroindole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its incorporation into drug design has been linked to enhanced metabolic stability and bioavailability due to the presence of fluorine atoms. Fluorinated compounds often exhibit improved lipophilicity, allowing for better interaction with biological targets .

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound possess potent anticancer properties. For instance, studies indicate that specific modifications to the indole structure can lead to compounds that inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Therapeutic Applications:

- Antiviral Activity: Compounds derived from this compound have shown efficacy against various viral infections by inhibiting viral replication pathways.

- Antibacterial and Antifungal Agents: The compound has been investigated for its potential as a scaffold for developing new antibacterial and antifungal agents, particularly against resistant strains .

Biochemical Research

Fluorinated Amino Acids:

this compound can be utilized in the biosynthesis of fluorinated tryptophan analogs. These analogs serve as valuable tools in studying protein synthesis and folding mechanisms due to their unique NMR properties. The incorporation of fluorinated amino acids into proteins allows researchers to track dynamic processes within biological systems using techniques like NMR spectroscopy .

Microbial Metabolism Studies:

Recent studies have explored the metabolic adaptation of Escherichia coli to utilize fluorinated indoles as substrates. This research highlights the potential of this compound in synthetic biology applications where engineered microbes can be developed for specific biosynthetic pathways .

Materials Science

Organic Electronics:

The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be used as a precursor for synthesizing conductive polymers and organic semiconductors. These materials are essential in developing devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

Data Table: Properties Relevant to Material Science

| Property | Value |

|---|---|

| Oxidative Potential | 1.05 V vs SCE |

| Conductivity | 7.1 × 10⁻¹ S/cm |

| Polymerization Capability | Electrochemical |

Agricultural Chemistry

Agrochemical Development:

The application of this compound extends to agricultural chemistry where it is explored for its role in developing safer pesticides and herbicides. Its fluorinated structure enhances the efficacy and selectivity of agrochemicals while reducing environmental impact .

Mecanismo De Acción

The mechanism of action of 5,6-Difluoroindole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and π-π interactions , increasing its binding affinity to proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Molecular Targets and Pathways:

- Enzymes: Inhibition of enzymes involved in cancer cell proliferation and viral replication .

- Receptors: Modulation of neurotransmitter receptors and hormone receptors .

- Pathways: Influence on signal transduction pathways and gene expression .

Comparación Con Compuestos Similares

- 5-Fluoroindole

- 6-Fluoroindole

- 5,7-Difluoroindole

- 4,5-Difluoroindole

Comparison: 5,6-Difluoroindole is unique due to the presence of two fluorine atoms at the 5th and 6th positions of the indole ring. This specific substitution pattern enhances its reactivity and binding affinity compared to other fluorinated indoles. The compound’s unique properties make it more suitable for certain applications, such as drug development and material science , where specific interactions with biological targets or materials are required .

Actividad Biológica

5,6-Difluoroindole is a fluorinated derivative of indole that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its anticancer properties, antimicrobial effects, and potential applications in metabolic engineering.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring. This modification can significantly influence the compound's chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that fluorinated indoles, including this compound, exhibit promising anticancer activity. A study evaluated various fluorinated derivatives and reported significant cytotoxic effects against several cancer cell lines, including HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cells. The IC50 values for these compounds ranged from low nanomolar to micromolar concentrations.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 15.8 |

| MCF-7 | 42.4 | |

| Reference Compound | 5-Fluorouracil | 23.7 |

The data suggest that certain derivatives of this compound may possess enhanced potency compared to traditional chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity. Notably, it has been evaluated against Mycobacterium tuberculosis (Mtb), demonstrating a minimum inhibitory concentration (MIC) of approximately 4.7 µM against the pan-sensitive H37Rv strain. This suggests potential as an antitubercular agent .

Table 2: Antimycobacterial Activity of this compound

| Compound | MIC H37Rv (µM) | CC50 HepG2 (µM) | CC50 Vero (µM) |

|---|---|---|---|

| This compound | 4.7 | >20 | >20 |

| Isoniazid | 2.3 | - | - |

The selectivity index indicates that while effectively inhibiting bacterial growth, this compound exhibits low cytotoxicity towards mammalian cell lines .

Metabolic Engineering Applications

Recent studies have explored the metabolic adaptation of Escherichia coli to utilize fluorinated indoles as growth substrates. In adaptive laboratory evolution experiments, E. coli was able to incorporate fluorinated indoles into its proteome by converting them into corresponding amino acids like fluorotryptophan. This adaptation highlights the potential for using fluorinated compounds in synthetic biology and metabolic engineering .

Case Studies

- Anticancer Efficacy : A series of studies demonstrated that various fluorinated indoles could inhibit cancer cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Efficacy : The application of this compound in murine models showed a reduction in bacterial burden in infections caused by Mtb, indicating its potential for therapeutic use in tuberculosis treatment.

Propiedades

IUPAC Name |

5,6-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVSNMPGFSFANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381099 | |

| Record name | 5,6-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-01-5 | |

| Record name | 5,6-Difluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169674-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.